molecular formula C23H25NO3 B5418738 1-benzoyldecahydro-4-quinolinyl benzoate

1-benzoyldecahydro-4-quinolinyl benzoate

Cat. No.: B5418738
M. Wt: 363.4 g/mol
InChI Key: AZFUUABVSMLYRP-UHFFFAOYSA-N
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Description

1-Benzoyldecahydro-4-quinolinyl benzoate is a synthetic benzoate ester characterized by a decahydroquinoline core substituted with a benzoyl group at position 1 and a benzoate ester at position 2. The compound’s bioactivity is likely influenced by its dual ester functionalities, which may enhance lipophilicity and membrane permeability, critical for interactions with biological targets.

Properties

IUPAC Name

(1-benzoyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c25-22(17-9-3-1-4-10-17)24-16-15-21(19-13-7-8-14-20(19)24)27-23(26)18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUUABVSMLYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2C(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Bioactivity/Applications References
1-Benzoyldecahydro-4-quinolinyl benzoate Decahydroquinoline 1-Benzoyl, 4-benzoate Hypothesized growth regulation Inferred
BR analogs (compounds 15–22) Steroidal lactone 22-substituted benzoate Rice lamina inclination activity
Neopentyl-4-hydroxy-3,5-bis[...] benzoate Neopentyl ester 4-hydroxy, 3,5-diprenyl Cholinesterase inhibition
4-Oxo-5-phenyl-pyrroloquinolinyl benzoate Pyrroloquinoline 6-benzoate, 4-oxo Unspecified (structural analog)
Benzyl benzoate Benzyl ester Simple aromatic ester Fragrance, antimicrobial agent

Notes:

  • BR analogs (compounds 15–22) share a benzoate substitution but differ in their core structure (steroidal vs. decahydroquinoline). These analogs exhibit growth-promoting activity in plants comparable to brassinolide, a natural brassinosteroid, at 1×10⁻⁸ M .
  • Benzyl benzoate , a simpler analog, is widely used in fragrances and antimicrobial formulations due to its volatility and low toxicity .

Bioactivity and Mechanism of Action

Growth Regulation

BR analogs with benzoate substitutions (e.g., compounds 15–22) exhibit bioactivity in the Rice Lamina Inclination Test (RLIT) and Arabidopsis seedling assays, suggesting that 1-benzoyldecahydro-4-quinolinyl benzoate may similarly influence plant hormone pathways. The hydroxyl group at C2 in BR analogs enhances activity at 1×10⁻⁷ M, indicating that substituent positioning critically affects efficacy .

Enzymatic Inhibition

Neopentyl-4-hydroxy-3,5-bis[...] benzoate inhibits AChE and BChE, enzymes linked to neurodegenerative diseases. This suggests that decahydroquinoline-based benzoates, with their rigid cores, could be optimized for central nervous system (CNS) penetration and enzyme binding .

Microbial Interactions

Benzoate derivatives like salicylate and 3-MBA are ligands for bacterial chemoreceptors (e.g., PcpI in Pseudomonas putida), inducing chemotaxis at concentrations as low as 10 µM . While 1-benzoyldecahydro-4-quinolinyl benzoate’s microbial interactions are undocumented, its structural complexity may reduce biodegradability compared to simpler benzoates.

Physicochemical Properties

  • Stability: Hydrogenated cores (e.g., decahydroquinoline) improve metabolic stability compared to unsaturated analogs like pyrroloquinolinyl benzoates .

Agricultural Potential

BR analogs with benzoate groups show promise as brassinosteroid mimics for crop yield enhancement. Their activity at nanomolar concentrations (1×10⁻⁸ M) rivals natural hormones, suggesting cost-effective agricultural applications .

Pharmacological Prospects

  • Neuroprotection : Cholinesterase-inhibiting benzoates (e.g., neopentyl derivatives) highlight a pathway for treating Alzheimer’s disease .
  • Antimicrobial Activity : Simpler benzoates like benzyl benzoate are effective against mites and fungi, but more complex derivatives may target resistant pathogens .

Environmental Impact

Microbial degradation of benzoates (e.g., via Rhodococcus sp. CS-1) involves the β-ketoadipate pathway . Complex benzoates like 1-benzoyldecahydro-4-quinolinyl benzoate may persist longer in ecosystems due to reduced enzymatic recognition.

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